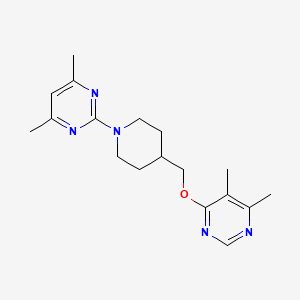

2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c1-12-9-13(2)22-18(21-12)23-7-5-16(6-8-23)10-24-17-14(3)15(4)19-11-20-17/h9,11,16H,5-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMYGGCDUHAGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)COC3=NC=NC(=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine is a complex organic molecule with potential pharmaceutical applications. Its structure suggests significant interactions with biological systems, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound belongs to the class of heterocyclic organic compounds, characterized by the presence of nitrogen atoms in its ring structures. The molecular formula is , and it has a molecular weight of approximately 290.36 g/mol. The presence of functional groups such as piperidine and pyrimidine derivatives enhances its chemical reactivity and biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that pyrimidine derivatives can exhibit significant antimicrobial effects against various pathogens.

- Anticancer Activity : Some derivatives have demonstrated the ability to inhibit cell proliferation in cancer cell lines, suggesting potential use in cancer therapy.

- Neuroprotective Effects : Compounds containing piperidine moieties have been investigated for their neuroprotective properties, indicating potential applications in neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes.

- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, impacting cellular responses.

- DNA Interaction : Some studies suggest that pyrimidine derivatives can interact with DNA, affecting replication and transcription processes.

Case Studies and Experimental Findings

A review of the literature reveals several key studies investigating the biological activity of related compounds:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial properties of pyrimidine derivatives against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations.

- Table 1: Antimicrobial Activity Results

Compound Name Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 32 µg/mL Compound B S. aureus 16 µg/mL -

Anticancer Activity Assessment :

- In vitro studies on cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis.

- Table 2: Anticancer Activity Results

Cell Line IC50 (µM) HeLa 10 MCF-7 15 -

Neuroprotective Study :

- Research demonstrated the neuroprotective effects of similar compounds in models of neurodegeneration, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Differences

Patent analogs (Table 1, rows 2–3) feature a pyrido-pyrimidinone core paired with pyrazolo-pyrazine, increasing aromatic surface area for target binding but raising molecular weight beyond Lipinski’s ideal range (<500 g/mol) . The pyridinylmethylamine analog (Table 1, row 4) lacks the oxygen bridge, reducing polarity and possibly bioavailability .

Substituent Effects: The target’s oxygen bridge may improve solubility compared to the pyridinylmethylamine analog, which relies on a basic amine for solubility .

Physicochemical and Pharmacokinetic Implications

Molecular Weight and Solubility: The target compound (327.4 g/mol) adheres to Lipinski’s rules, favoring oral bioavailability, while patent analogs (~465–479 g/mol) may face absorption challenges . The oxygen bridge in the target likely enhances aqueous solubility compared to the non-oxygenated pyridinylmethylamine analog .

Metabolic Stability :

- Methyl groups on both pyrimidine rings in the target provide steric hindrance against oxidative metabolism.

- Patent analogs with pyrazolo-pyrazine cores may exhibit higher metabolic stability due to extended conjugation, but their larger size could reduce cell permeability .

Q & A

Q. What are the recommended techniques for structural characterization of 2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine?

- Methodological Answer : X-ray crystallography using SHELXL for refinement (due to its robustness in handling small-molecule data) and ORTEP-3 for graphical representation of thermal ellipsoids is advised . For validation, the WinGX suite can integrate crystallographic data with spectroscopic results (e.g., NMR, IR) to confirm bond angles and torsional conformations .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Multi-step synthesis routes should prioritize temperature control (e.g., maintaining ≤80°C during piperidinyl-oxymethyl coupling) and solvent selection (e.g., anhydrous DMF for moisture-sensitive intermediates). Reaction progress can be monitored via thin-layer chromatography (TLC) and HPLC, with purification via column chromatography using silica gel modified with triethylamine to reduce tailing .

Q. Which analytical methods are critical for assessing purity and stability?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying impurities ≤0.1%. Differential scanning calorimetry (DSC) can identify polymorphic transitions, while accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines help predict degradation pathways .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for weighing and synthesis steps due to potential respiratory irritancy. Avoid contact with strong oxidizers (e.g., peroxides), and store the compound under nitrogen at –20°C to prevent hydrolysis of the piperidinyl-oxymethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate results using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity). Meta-analysis of dose-response curves with Hill slope adjustments can distinguish true potency differences from experimental variability .

Q. What computational approaches are effective for predicting interaction mechanisms with protein targets?

- Methodological Answer : Molecular docking (AutoDock Vina) paired with molecular dynamics (MD) simulations (GROMACS) can model binding to kinase domains. Focus on key residues (e.g., hinge-region interactions with the pyrimidine core) and calculate binding free energies (MM-PBSA) to prioritize analogs .

Q. How should crystallographic data anomalies (e.g., twinning, disorder) be addressed during refinement?

- Methodological Answer : For twinned data, use SHELXL’s TWIN/BASF commands to refine twin fractions. For piperidine ring disorder, apply PART/SUMP restraints and validate with R1/residual density maps. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to ensure conformational plausibility .

Q. What engineering challenges arise during scale-up, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.